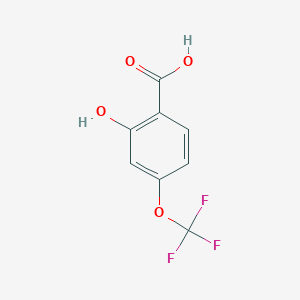

2-Hydroxy-4-trifluoromethoxy-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLOQRYZOOOBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479344 | |

| Record name | 2-HYDROXY-4-TRIFLUOROMETHOXY-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851341-52-1 | |

| Record name | 2-HYDROXY-4-TRIFLUOROMETHOXY-BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 4 Trifluoromethoxy Benzoic Acid

Established Synthetic Routes to 2-Hydroxy-4-trifluoromethoxy-benzoic acid and its Precursors

While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, a highly plausible and established synthetic strategy can be inferred from the synthesis of analogous substituted salicylic (B10762653) acids. This approach typically involves the carboxylation of a corresponding phenol.

The logical precursor for this synthesis is 3-(trifluoromethoxy)phenol . This starting material is commercially available and its synthesis is documented. One common method for the preparation of trifluoromethoxyphenols involves the O-trifluoromethylation of a corresponding hydroxy compound.

The key step in forming the salicylic acid structure is the introduction of a carboxylic acid group ortho to the hydroxyl group. The Kolbe-Schmitt reaction is a well-established industrial method for the synthesis of salicylic acid from phenol. This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under pressure and elevated temperature. It is conceivable that an analogous process could be applied to sodium 3-(trifluoromethoxy)phenoxide to yield the desired this compound.

An alternative approach for the ortho-formylation of phenols, which can then be oxidized to the corresponding carboxylic acid, is the Duff reaction . This method uses hexamethylenetetramine (HMT) as the formylating agent. A modified Duff reaction employing a positional protective group strategy has been successfully used for the synthesis of 3-fluorosalicylic acid and could potentially be adapted for the synthesis of the target molecule.

The table below outlines a potential synthetic pathway based on these established methodologies.

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | O-Trifluoromethylation (Precursor Synthesis) | Dihydroxybenzene derivative | Trifluoromethylating agent | 3-(trifluoromethoxy)phenol |

| 2 | Carboxylation (e.g., Kolbe-Schmitt) | 3-(trifluoromethoxy)phenol | 1. NaOH, 2. CO2, high T, high P | This compound |

Esterification Protocols for this compound Derivatives

The esterification of this compound can be achieved through various standard protocols, similar to those used for salicylic acid and other benzoic acid derivatives. The presence of both a hydroxyl and a carboxylic acid group allows for selective esterification at either position, depending on the reaction conditions.

Esterification of the carboxylic acid group is commonly achieved via Fischer-Speier esterification . This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

For more sensitive substrates or when milder conditions are required, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

The table below summarizes common esterification methods applicable to this compound.

| Method | Alcohol | Catalyst/Reagent | Conditions | Product |

| Fischer-Speier Esterification | Methanol | Concentrated H2SO4 | Reflux | Methyl 2-hydroxy-4-trifluoromethoxy-benzoate |

| DCC Coupling | Ethanol | Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP) | Room Temperature | Ethyl 2-hydroxy-4-trifluoromethoxy-benzoate |

| Steglich Esterification | Isopropanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room Temperature | Isopropyl 2-hydroxy-4-trifluoromethoxy-benzoate |

Nucleophilic Substitution Reactions in the Synthesis of Related Fluorinated Benzoic Acid Analogs

Nucleophilic aromatic substitution (SNAr) is a key reaction for the synthesis of functionalized aromatic compounds, particularly those bearing electron-withdrawing groups. In the context of fluorinated benzoic acid analogs, SNAr reactions can be utilized to introduce a variety of substituents onto the aromatic ring by displacing a suitable leaving group, such as a halide or a nitro group.

The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing, which would activate the aromatic ring of a this compound analog towards nucleophilic attack, especially at the positions ortho and para to the activating group. For an SNAr reaction to occur on an analog of the target compound, a good leaving group would need to be present on the ring.

For example, if an analog such as 5-fluoro-2-hydroxy-4-trifluoromethoxy-benzoic acid were synthesized, the fluorine atom could potentially be displaced by a nucleophile. The rate and feasibility of such a reaction would depend on the nature of the nucleophile and the reaction conditions. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates.

The general mechanism for an SNAr reaction involves two steps:

Addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Elimination of the leaving group from the Meisenheimer complex, restoring the aromaticity of the ring.

The table below illustrates a hypothetical SNAr reaction on a fluorinated analog.

| Substrate | Nucleophile | Conditions | Product |

| 5-Fluoro-2-hydroxy-4-trifluoromethoxy-benzoic acid | Ammonia (NH3) | High temperature, pressure | 5-Amino-2-hydroxy-4-trifluoromethoxy-benzoic acid |

| 5-Chloro-2-hydroxy-4-trifluoromethoxy-benzoic acid | Sodium methoxide (B1231860) (NaOCH3) | Methanol, reflux | 2-Hydroxy-5-methoxy-4-trifluoromethoxy-benzoic acid |

Multi-step Synthetic Approaches to Functionalized this compound Analogs

The synthesis of more complex, functionalized analogs of this compound typically requires multi-step synthetic sequences. These approaches allow for the introduction of various functional groups at specific positions on the aromatic ring, starting from the core salicylic acid structure.

One common strategy involves the initial synthesis of the this compound scaffold, followed by further modifications. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be employed to introduce new substituents. The directing effects of the existing hydroxyl, carboxyl, and trifluoromethoxy groups would determine the position of the incoming electrophile.

Another approach involves the synthesis of a more highly substituted precursor which is then converted to the salicylic acid derivative. For example, starting with a substituted 3-trifluoromethoxyphenol, carboxylation would yield a functionalized this compound.

Furthermore, the existing functional groups can be chemically transformed. The carboxylic acid can be converted to an amide, an acyl chloride, or reduced to an alcohol, providing a handle for further synthetic transformations. Similarly, the hydroxyl group can be alkylated or acylated.

An example of a multi-step synthesis to an analog is outlined below, starting from the parent compound.

| Step | Reaction | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Nitration | This compound | HNO3, H2SO4 | 2-Hydroxy-5-nitro-4-trifluoromethoxy-benzoic acid |

| 2 | Reduction | 2-Hydroxy-5-nitro-4-trifluoromethoxy-benzoic acid | H2, Pd/C | 5-Amino-2-hydroxy-4-trifluoromethoxy-benzoic acid |

| 3 | Amide Coupling | 5-Amino-2-hydroxy-4-trifluoromethoxy-benzoic acid | Acetic anhydride | 5-Acetamido-2-hydroxy-4-trifluoromethoxy-benzoic acid |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 4 Trifluoromethoxy Benzoic Acid

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

No experimental or predicted NMR data for 2-Hydroxy-4-trifluoromethoxy-benzoic acid were found.

1H NMR Spectroscopic Analysis

Specific proton NMR data, including chemical shifts and coupling constants for the aromatic and acidic protons, are not available.

13C NMR Spectroscopic Analysis

No carbon-13 NMR data detailing the chemical shifts for the carboxyl, aromatic, and trifluoromethoxy carbons could be retrieved.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

There is no available information on 2D NMR correlations (such as HMQC or HMBC) that would confirm the connectivity and spatial relationships between protons and carbons in the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Public databases and scientific articles lack mass spectrometry data for this specific compound.

High-Resolution Mass Spectrometry (HRMS)

The exact mass and elemental composition, as would be determined by HRMS, have not been reported.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation

No MS/MS data are available to describe the characteristic fragmentation patterns of this compound upon collision-induced dissociation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive information on molecular geometry, bond lengths, bond angles, and the organization of molecules in the crystal lattice, known as crystal packing. nih.gov

While the specific crystal structure of this compound is not publicly detailed, its molecular geometry can be inferred from the well-documented structures of analogous benzoic acid derivatives. nih.govresearchgate.net The core of the molecule consists of a benzene (B151609) ring, which is expected to be essentially planar. The carboxyl (-COOH), hydroxyl (-OH), and trifluoromethoxy (-OCF₃) groups are substituted onto this ring.

Steric and electronic effects from the substituents influence the orientation of the functional groups relative to the plane of the aromatic ring. researchgate.net For instance, in related compounds like 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions cause the carboxylic acid group to rotate out of the aromatic plane. researchgate.net A similar rotation would be anticipated for the carboxyl group in this compound due to the presence of the ortho-hydroxyl group. The molecule also features an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the carbonyl oxygen of the adjacent carboxylic acid group, a common feature in salicylic (B10762653) acid derivatives.

The solid-state structure of carboxylic acids is typically dominated by strong intermolecular hydrogen bonds. For benzoic acid and its derivatives, the most common and stable arrangement involves the formation of centrosymmetric dimers. nih.govresearchgate.net In this arrangement, two molecules are linked by a pair of O—H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R₂²(8) ring motif. nih.gov This head-to-tail dimerization is a highly predictable feature and is the primary interaction governing the crystal packing of this compound.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its distinct functional moieties. znaturforsch.com

The most prominent feature for a carboxylic acid is a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which results from the strong hydrogen bonding in the carboxylic acid dimer. researchgate.net The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band. Other key vibrations include the C-O stretching of the acid and ether linkages, aromatic C=C stretching, and the very strong, characteristic absorptions from the C-F bonds of the trifluoromethoxy group. spectrabase.comresearchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Broad, Strong |

| C=O Stretch | Carboxylic Acid | 1720 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid / Ether | 1320 - 1210 | Strong |

| C-F Stretch | Trifluoromethoxy Group | 1200 - 1000 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems like the aromatic ring of this compound. Benzoic acid derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net

The spectrum is expected to show absorption maxima (λ_max) corresponding to electronic transitions within the substituted benzene ring. researchgate.net The presence of the hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzoic acid. The specific pH of the solution can also influence the spectrum, as deprotonation of the carboxylic acid and hydroxyl groups alters the electronic structure of the molecule. tanta.edu.egsielc.com

Table 2: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Benzene Ring (B-band) | ~230 - 260 |

Chromatographic Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are fundamental for separating components of a mixture, making them indispensable for assessing the purity of chemical compounds and resolving them from related impurities or isomers.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds like this compound. helixchrom.com Specifically, reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose. ekb.egekb.eg

In a typical RP-HPLC method, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a nonpolar stationary phase (the column), such as a C18 (octadecylsilyl) column, using a polar mobile phase. ekb.egresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.egekb.eg Elution can be performed in an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time) to achieve optimal separation of the target compound from any impurities. ekb.eg Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance. ekb.egthaiscience.info

Such analytical methods are rigorously validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. ekb.egnih.govlongdom.org

Table 3: Typical RP-HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Typical Value / Description |

|---|---|

| Column | C18 (e.g., Zorbax, Spherisorb), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid or Triethylamine in Water |

| Mobile Phase B | Acetonitrile and/or Methanol |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 35 °C |

| Detector | UV-Vis / Photodiode Array (PDA) |

| Detection Wavelength | ~205 nm or at λ_max |

| Injection Volume | 10 - 20 µL |

Based on a comprehensive search for scientific literature, there is currently no specific published data available regarding the direct application of Gas Chromatography-Mass Spectrometry (GC-MS) or Supercritical Fluid Chromatography (SFC) for the analysis of this compound.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth article on the advanced spectroscopic and structural characterization of this specific compound using the requested analytical techniques.

To generate a scientifically accurate article as requested, specific experimental data would be required, such as:

For GC-MS: Information on derivatization methods, column types, temperature programs, retention times, and mass fragmentation patterns.

For SFC: Details on chiral stationary phases, mobile phase compositions (co-solvents and additives), temperature, pressure, and resulting enantiomeric separation data (e.g., retention times, resolution).

While GC-MS and SFC are powerful techniques used for analyzing similar compounds (such as other hydroxybenzoic acid derivatives), any discussion regarding their application to this compound without specific research would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 4 Trifluoromethoxy Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity. nih.gov For 2-Hydroxy-4-trifluoromethoxy-benzoic acid, DFT allows for a detailed analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the chemical reactivity and stability of a compound. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. dntb.gov.ua These maps identify electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack. ajchem-a.com Such analyses are fundamental in predicting how the molecule will interact with other chemical species. dntb.gov.ua

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | Energy released when gaining an electron |

| Electronegativity | χ | (IP + EA) / 2 | Power to attract electrons |

| Chemical Hardness | η | (IP - EA) / 2 | Resistance to change in electron configuration |

Electrophilic aromatic substitution is a critical class of reactions for benzene (B151609) derivatives. The regioselectivity of these reactions is governed by the electronic effects of the substituents on the aromatic ring. nih.gov For this compound, the ring is substituted with a strongly activating hydroxyl (-OH) group, a deactivating carboxylic acid (-COOH) group, and a deactivating trifluoromethoxy (-OCF3) group.

Computational methods can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of reaction intermediates. nih.gov DFT calculations can determine the charge distribution on the carbon atoms of the aromatic ring. The hydroxyl group (an ortho-, para-director) and the carboxylic acid and trifluoromethoxy groups (meta-directors) exert competing influences. Theoretical models predict the outcome by calculating the stability of the sigma complexes (arenium ions) that form as intermediates for substitution at each possible position. nih.gov The position leading to the most stable intermediate is the favored site of reaction. This approach provides a quantitative prediction of regioselectivity. researchgate.net

In nucleophilic environments, the reactivity of this compound is also predictable using DFT. MEP maps are particularly useful for identifying electrophilic sites on the molecule that are susceptible to attack by nucleophiles. dntb.gov.ua The carbon atom of the carboxylic acid group is expected to be highly electron-deficient and thus a primary site for nucleophilic attack.

Furthermore, the acidity of the hydroxyl and carboxylic acid protons can be estimated through computational methods. DFT can calculate the energetics of deprotonation, providing theoretical pKa values that correlate with the molecule's behavior in acidic or basic media. The electron-withdrawing nature of the trifluoromethoxy and carboxylic acid groups would influence the acidity of the phenolic proton.

Conformational Analysis using Quantum Chemical Methods

The three-dimensional structure of a molecule is crucial to its function and reactivity. Quantum chemical methods are employed to perform conformational analysis, identifying the stable arrangements of atoms (conformers) and the energy barriers between them. nih.govspringernature.com For this compound, the primary sources of conformational flexibility are the rotation around the C-O bonds of the trifluoromethoxy and hydroxyl groups, and the C-C bond connecting the carboxylic acid group to the ring.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Conformer A (Global Minimum) | O=C-C-O-H: ~0 (trans) | 0.00 | H-bond between 2-OH and C=O of COOH |

| Conformer B | O=C-C-O-H: ~180 (cis) | +3.5 | Reduced intramolecular H-bonding |

| Conformer C | Rotation of OCF3 group | +1.2 | Steric interaction with adjacent groups |

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is essential in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. nih.gov

For this compound, docking simulations can be used to explore its potential interactions with various biological targets. The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein. researchgate.net The simulation software then calculates a "docking score," which estimates the binding affinity, and identifies the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov

The functional groups of this compound are poised to form specific interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine. The hydroxyl group is also a potent hydrogen bond donor/acceptor. The trifluoromethoxy group can engage in hydrophobic interactions or specific halogen-based interactions. Docking studies on similar benzoic acid derivatives have shown their potential to bind to enzymes like proteases and carbonic anhydrase. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Target (e.g., Carbonic Anhydrase) | -8.2 | His94, His96 | Coordination with Zinc ion via COOH |

| Thr199 | Hydrogen bond with -OH group | ||

| Val121, Leu198 | Hydrophobic interaction with phenyl ring |

In Silico Prediction of Potential Mechanisms of Action for Related Compounds

Beyond single-target docking, broader in silico approaches can predict potential mechanisms of action (MoA) by comparing a compound's features to those of known drugs and bioactive molecules. nih.gov Network-based inference methods, for example, use a compound's chemical structure to predict its biological targets by mapping it onto complex networks of known drug-target interactions. nih.gov

For compounds related to this compound, computational models have been developed to establish quantitative structure-metabolism relationships (QSMR). nih.gov These models use a set of calculated molecular properties (both steric and electronic) to predict the metabolic fate of substituted benzoic acids, such as whether they are more likely to undergo glucuronidation or glycine (B1666218) conjugation. nih.gov By calculating the same set of physicochemical properties for this compound, its primary metabolic pathway could be predicted, offering insights into its potential bioavailability and duration of action. These systems pharmacology approaches provide a powerful, high-throughput method for generating hypotheses about a novel compound's biological activity before extensive laboratory testing.

Chemical Reactivity and Derivatization Strategies for 2 Hydroxy 4 Trifluoromethoxy Benzoic Acid

Esterification Reactions and Ester Derivative Synthesis

Esterification is a fundamental transformation for carboxylic acids, and 2-Hydroxy-4-trifluoromethoxy-benzoic acid can be readily converted to its corresponding esters. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.orgiajpr.com The equilibrium of this reaction can be shifted towards the ester product by removing the water formed during the reaction. libretexts.orggoogle.com

The synthesis of various benzoic acid esters has been explored for applications ranging from film-forming agents in paints and coatings to plasticizers in polymers. google.com For instance, polyesters incorporating trifluoromethylated hydroxybenzoic acid units have been shown to self-assemble into unique crystalline structures. ossila.com

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Ethanol | Sulfuric Acid | Ethyl 2-hydroxy-4-trifluoromethoxy-benzoate |

| This compound | Methanol | Thionyl Chloride, then Methanol | Methyl 2-hydroxy-4-trifluoromethoxy-benzoate |

| Sodium 2-hydroxy-4-trifluoromethoxy-benzoate | Benzyl Bromide | Benzyl 2-hydroxy-4-trifluoromethoxy-benzoate |

Amide Formation and Amide Derivative Synthesis

The carboxylic acid group of this compound can be converted to an amide through reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are often employed to facilitate this transformation. jackwestin.com Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example of a dehydrating agent used for this purpose. youtube.com The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. youtube.com

Amide derivatives of hydroxybenzoic acids have been synthesized in the context of developing biologically active compounds. For example, amide conjugates of hydroxybenzoic acids with amines like tyramine (B21549) and tryptamine (B22526) have been produced through biological synthesis in engineered E. coli. jmb.or.kr Furthermore, the synthesis of N-trifluoromethyl amides from carboxylic acids has been reported, highlighting the diverse range of accessible amide derivatives. nih.gov

Table 2: Common Reagents for Amide Bond Formation

| Reagent | Description |

| Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent that facilitates amide bond formation by activating the carboxylic acid. youtube.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | A water-soluble carbodiimide (B86325) coupling agent. |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acyl chloride, which readily reacts with amines. libretexts.org |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations. It can undergo O-alkylation and O-acylation reactions. The reactivity of this hydroxyl group can be influenced by the electronic effects of the other substituents on the aromatic ring.

Studies on the reaction of hydroxyl radicals with benzoic acid have shown that addition to the aromatic ring is a major pathway. rsc.org While specific studies on this compound are limited, the general principles of phenolic reactivity apply. The hydroxyl group can be deprotonated with a base to form a phenoxide, which is a more potent nucleophile for subsequent reactions.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations beyond ester and amide formation. It can be converted into other functional groups such as acid chlorides, acid anhydrides, and can also undergo reduction or decarboxylation. libretexts.orgjackwestin.com

Treatment of a carboxylic acid with thionyl chloride (SOCl₂) is a standard laboratory procedure to synthesize the corresponding acid chloride. libretexts.org This highly reactive intermediate can then be used to prepare a variety of other carboxylic acid derivatives. Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, although this often requires high temperatures. libretexts.org

A more specialized reaction is fluorodecarboxylation, where the carboxylic acid group is replaced by a fluorine atom. This transformation has been achieved using reagents like xenon difluoride. cdnsciencepub.com

Functional Group Interconversions of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is generally considered to be highly stable and less prone to chemical transformations compared to other functional groups. mdpi.comnih.gov Its stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. mdpi.comnih.gov The trifluoromethoxy group is more lipophilic and electron-withdrawing than a methoxy (B1213986) group. nih.gov

While direct interconversion of the trifluoromethoxy group is not a common synthetic strategy, understanding its electronic properties is crucial for predicting the reactivity of the molecule as a whole. The strong electron-withdrawing nature of the -OCF₃ group influences the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl group.

Strategies for Chiral Derivatization and Absolute Configuration Assignment

Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org This allows for the determination of the enantiomeric purity of a sample.

While this compound itself is not chiral, it can be used to synthesize chiral derivatives. More commonly, chiral molecules containing trifluoromethyl groups are used as derivatizing agents. For instance, α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) is a well-known CDA. wikipedia.org

Recent research has explored the use of other trifluoromethyl-containing benzoic acid derivatives as chiral derivatizing agents for the assignment of absolute configuration to chiral molecules, such as β-chiral aminoalcohols. acs.orgnih.gov However, factors like hydrogen bonding and steric hindrance can influence the reliability of these assignments. nih.gov The development of new CDAs is an active area of research to improve the accuracy of absolute configuration determination. nih.gov

Applications in Medicinal Chemistry Research and Biological Systems

Role as a Synthetic Building Block and Molecular Scaffold in Drug Discovery

2-Hydroxy-4-trifluoromethoxy-benzoic acid serves as a crucial synthetic building block in the construction of more complex molecules with potential therapeutic applications. The carboxylic acid and hydroxyl groups on the benzene (B151609) ring provide reactive handles for various chemical transformations, allowing for its incorporation into larger molecular scaffolds. This versatility enables medicinal chemists to systematically modify structures to explore structure-activity relationships and optimize biological activity.

The benzoic acid backbone itself is a privileged scaffold in medicinal chemistry, and the introduction of a trifluoromethoxy group can significantly enhance the drug-like properties of the resulting molecules. This group is known to increase lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the trifluoromethoxy group can enhance metabolic stability, prolonging the duration of action of a drug candidate.

Structure-Activity Relationship (SAR) Studies of Trifluoromethoxy-Containing Benzoic Acid Derivatives

The trifluoromethoxy (-OCF3) group exerts a profound influence on the biological activity of benzoic acid derivatives through a combination of electronic and steric effects. It is a strong electron-withdrawing group, which can alter the acidity of the carboxylic acid and the reactivity of the aromatic ring. This, in turn, can affect how the molecule interacts with its biological target.

Compared to the more commonly studied trifluoromethyl (-CF3) group, the trifluoromethoxy group has distinct properties. The oxygen atom introduces a degree of flexibility and alters the electrostatic potential of the molecule. It is generally considered to be more lipophilic and metabolically stable than a methoxy (B1213986) group, which can be advantageous in drug design. The incorporation of a trifluoromethoxy group can lead to enhanced binding affinity for target proteins and improved pharmacokinetic properties.

The biological activity of this compound analogs can be further modulated by the introduction of various substituents on the aromatic ring. SAR studies have shown that the nature, position, and size of these substituents can have a significant impact on the resulting bioactivity.

For instance, in the context of antimicrobial activity, the addition of halogen atoms or other electron-withdrawing groups can enhance the potency of benzoic acid derivatives. The position of these substituents is also critical; for example, substitution at the para-position of the benzoic acid ring has been shown to be favorable for certain biological activities. The interplay between the trifluoromethoxy group and other substituents allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

In Vitro Biological Activity Evaluation of this compound Analogs

Analogs of this compound have been investigated for a range of biological activities in vitro, with a particular focus on their antimicrobial and anti-inflammatory potential.

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. The introduction of a trifluoromethoxy group can enhance this activity. While specific data on this compound analogs is limited, studies on structurally related trifluoromethyl-containing benzoic acid derivatives have demonstrated their potential as antibacterial, antifungal, and antimycobacterial agents.

The antimicrobial activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables present hypothetical MIC data for analogs of this compound against various pathogens, based on trends observed for similar fluorinated compounds.

Table 1: Hypothetical Antibacterial Activity of this compound Analogs (MIC in µg/mL)

| Compound | Substituent | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| Analog 1 | 5-Chloro | 16 | 32 | 64 |

| Analog 2 | 5-Nitro | 8 | 16 | 32 |

| Analog 3 | 3,5-Dichloro | 4 | 8 | 16 |

Table 2: Hypothetical Antifungal and Antimycobacterial Activity of this compound Analogs (MIC in µg/mL)

| Compound | Substituent | Candida albicans | Aspergillus niger | Mycobacterium tuberculosis |

|---|---|---|---|---|

| Analog 4 | 5-Bromo | 32 | 64 | 16 |

| Analog 5 | 3-Fluoro | 16 | 32 | 8 |

| Analog 6 | 5-Trifluoromethyl | 8 | 16 | 4 |

The structural similarity of this compound to salicylic (B10762653) acid, the active metabolite of aspirin, suggests its potential as an anti-inflammatory agent. Research on the closely related compound, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a metabolite of the antiplatelet drug Triflusal, has shown potent inhibitory effects on the activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a key transcription factor involved in the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.

The incorporation of a 4-trifluoromethyl group into the salicylate (B1505791) molecule was found to strongly enhance its inhibitory effect on NF-κB activation. nih.gov It is plausible that the 4-trifluoromethoxy group would confer similar, if not enhanced, anti-inflammatory properties due to its strong electron-withdrawing nature and increased lipophilicity, which could lead to better cell penetration and target engagement. Further in vitro studies, such as cyclooxygenase (COX) enzyme inhibition assays and measurement of inflammatory cytokine production in cell-based models, would be necessary to fully elucidate the anti-inflammatory potential of this compound and its analogs.

Inhibition of Specific Biochemical Targets (e.g., Enzymes like Isocitrate Lyase)

While direct studies on the inhibitory activity of this compound against isocitrate lyase (ICL) are not extensively documented in publicly available literature, the enzyme itself is a subject of significant research. ICL is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway essential for bacteria, fungi, and plants, but absent in mammals. nih.govwikipedia.org This pathway allows organisms to synthesize carbohydrates from fatty acids. In pathogenic organisms like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, ICL is crucial for survival during the persistent phase of infection, making it an attractive target for novel antimicrobial drugs. nih.govmdpi.com

The inhibition of ICL can disrupt the pathogen's ability to sustain itself within the host. Research has identified several compounds that act as inhibitors of this enzyme. For instance, 3-nitropropionate (3-NP) is a known inhibitor of ICL. nih.gov Another example is pyruvate, which has been shown to competitively inhibit ICL in certain species of Arthrobacter, thereby halting their growth on substrates that require the glyoxylate cycle. nih.govresearchgate.net The mechanism of ICL involves the cleavage of isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org Inhibitors often function by competing with isocitrate for the active site. Given the structural similarities of benzoic acid derivatives to enzyme substrates, it is plausible that compounds like this compound could be investigated for such inhibitory potential.

Table 1: Examples of Isocitrate Lyase (ICL) Inhibitors

| Inhibitor | Target Organism/Enzyme | Type of Inhibition | Reference |

|---|---|---|---|

| 3-Nitropropionate (3-NP) | Mycobacterium tuberculosis | Inhibitor | nih.gov |

| Pyruvate | Arthrobacter atrocyaneus | Competitive | nih.gov |

| 2-Vinyl-D-isocitrate (2-VIC) | Mycobacterium tuberculosis ICL1 & ICL2 | Mechanism-based inactivator | nih.gov |

| Daphnetin | Mycobacterium tuberculosis ICL | IC50 of 4.34 µg/mL | mdpi.com |

Anti-protozoal Activity (e.g., against Leishmania)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, representing a significant global health problem. nih.gov The search for new, effective, and less toxic treatments is a priority, as current therapies face challenges such as drug resistance. nih.govmdpi.com Although specific research detailing the anti-protozoal activity of this compound is limited, the broader class of fluorinated and benzimidazole-related compounds has been explored for such purposes.

For example, studies on 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown potent in vitro activity against protozoa like Giardia intestinalis and Trichomonas vaginalis. nih.gov One compound in this series, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole, was found to be significantly more active than the standard drug albendazole (B1665689) against T. vaginalis. nih.gov Other research has demonstrated that synthetic furoxan and benzofuroxan (B160326) derivatives possess remarkable leishmanicidal activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis, with some compounds showing selectivity superior to amphotericin B and pentamidine. nih.gov These findings highlight the potential of heterocyclic and fluorinated compounds as scaffolds for the development of novel anti-protozoal agents.

Table 2: Examples of Compounds with Anti-protozoal Activity

| Compound Class | Target Protozoa | Key Finding | Reference |

|---|---|---|---|

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Trichomonas vaginalis | 14 times more active than albendazole | nih.gov |

| Furoxan/Benzofuroxan derivatives | Leishmania amazonensis | Selective activity superior to amphotericin B | nih.gov |

| Albendazole / Mebendazole Salts | E. histolytica, G. lamblia, T. vaginalis | IC50 values ranging from 24.17 to 138.02 µM | preprints.org |

| Hibiscus sabdariffa extract | Philasterides dicentrarchi | Inhibited parasite population growth (IC50 = 1.57 mg/mL) | mdpi.com |

Photochemical and Photobinding Studies of Related Fluorinated Benzoic Acids

The photochemical properties of benzoic acid and its derivatives are an active area of research. atlas.jpresearchgate.net The introduction of fluorine atoms can significantly alter the electronic properties and, consequently, the photochemical reactivity of the molecule. Fluorination is known to influence the crystal packing and structural landscape of benzoic acids, which can, in turn, affect their solid-state photochemical behavior. rsc.org

Development of Analytical Methods for Biological Matrices (e.g., LC-MS/MS, HPLC)

The accurate quantification of chemical compounds in complex biological matrices such as plasma, serum, or urine is fundamental for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful and widely used techniques for this purpose. nih.govnih.gov The development of a robust analytical method is critical for obtaining reliable data.

For fluorinated benzoic acids, several LC-MS/MS methods have been developed. These methods typically involve a sample preparation step to extract the analyte and remove interfering substances, followed by chromatographic separation and detection. researchgate.netnih.gov Common sample preparation techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netnih.gov Chromatographic separation is often achieved using a reversed-phase column, such as a C18 column. nih.gov Detection by tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high sensitivity and selectivity, allowing for low limits of quantification. nih.gov

A typical method validation would assess linearity, accuracy, precision, recovery, matrix effect, and stability to ensure the method is reliable for its intended purpose. nih.gov For instance, a UHPLC-MS/MS method for a related benzoic acid derivative, 2-(2-hydroxypropanamido) benzoic acid, in rat plasma utilized LLE with ethyl acetate, separation on a C18 column, and detection in MRM mode, achieving a lower limit of quantification of 0.01 µg/mL. nih.gov

Table 3: Illustrative Parameters for LC-MS/MS Analysis of a Benzoic Acid Derivative

| Parameter | Example Condition | Reference |

|---|---|---|

| Analytical Technique | UHPLC-MS/MS | nih.gov |

| Biological Matrix | Rat Plasma | nih.gov |

| Sample Preparation | Liquid-Liquid Extraction (LLE) with ethyl acetate | nih.gov |

| Chromatographic Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Applications in Materials Science and Agrochemical Research

Utilization in Polymer Science and Functional Materials Development

The bifunctional nature of 2-Hydroxy-4-trifluoromethoxy-benzoic acid, with its hydroxyl and carboxylic acid groups, makes it a suitable monomer for step-growth polymerization, leading to the formation of specialty polymers with unique properties.

This compound can be utilized as a monomer in the synthesis of aromatic polyesters. The incorporation of the trifluoromethoxy group into the polymer backbone can significantly influence the material's properties. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and specific optical characteristics. researchgate.net While direct studies on polyesters derived exclusively from this compound are not extensively documented, research on similar fluorinated aromatic polyesters indicates their potential for applications in optical materials. researchgate.net For instance, polyesters containing trifluoromethyl groups have been investigated for their solubility, lower dielectric constant, and improved optical transparency compared to their non-fluorinated counterparts. researchgate.net

The synthesis of such polyesters would typically involve a polycondensation reaction. The general properties of aromatic polyesters suggest that those derived from fluorinated hydroxybenzoic acids could exhibit high glass transition temperatures and thermal stability. researchgate.net

Table 1: Potential Properties of Polyesters Derived from Fluorinated Hydroxybenzoic Acids

| Property | Anticipated Characteristic due to Fluorine Content |

| Thermal Stability | High, due to the strong carbon-fluorine bonds. |

| Chemical Resistance | Excellent, a common feature of fluoropolymers. membrane-solutions.comholscot.com |

| Optical Properties | Potentially low refractive index and high transparency. |

| Solubility | Improved solubility in organic solvents compared to non-fluorinated analogs. researchgate.net |

| Dielectric Constant | Lowered dielectric constant, beneficial for microelectronics. researchgate.net |

Benzoic acid derivatives are fundamental components in the design and synthesis of liquid crystals (LCs). nih.gov The rod-like molecular shape and the ability to form hydrogen bonds are key features that facilitate the formation of mesophases. nih.govresearchgate.net The introduction of a trifluoromethoxy group can influence the mesomorphic behavior by altering molecular polarity, polarizability, and intermolecular interactions. mdpi.com

While specific liquid crystals based on this compound are not extensively reported, the general principles of liquid crystal design suggest its potential. The para-substitution pattern of related hydroxybenzoic acids is often preferred for creating the linear structures conducive to liquid crystal formation. ossila.com The terminal trifluoromethoxy group could contribute to the formation of smectic or nematic phases, which are crucial for display applications. mdpi.comresearchgate.net

Table 2: Examples of Benzoic Acid Derivatives in Liquid Crystal Formulations

| Compound Structure | Mesophase Type(s) | Reference |

| 4-n-alkanoyloxy benzoic acids | Smectic | nih.gov |

| (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate | Nematic, Smectic | mdpi.com |

| 4-(Octyloxy)benzoic acid / 4-alkylbenzoic acid complexes | Nematic, Smectic | researchgate.net |

This table provides examples of related benzoic acid derivatives to illustrate their role in liquid crystal formation.

Potential in Agrochemical Formulations (e.g., Herbicides, Fungicides)

The presence of a trifluoromethoxy group in a molecule can significantly enhance its biological activity, a principle widely exploited in the design of pharmaceuticals and agrochemicals. This is often attributed to the group's high lipophilicity, which can improve transport across biological membranes, and its metabolic stability.

While specific studies detailing the herbicidal or fungicidal properties of this compound are limited, research on analogous compounds provides a basis for its potential in this area. For instance, various benzoic acid derivatives have been investigated for their herbicidal and fungicidal activities. semanticscholar.orgnih.govnih.gov Trifluoromethyl-substituted phenyl derivatives, in particular, are common motifs in commercially successful herbicides. researchgate.net

The structural similarity to salicylic (B10762653) acid (2-hydroxybenzoic acid), a known plant signaling molecule involved in defense responses, further suggests that derivatives like this compound could interact with biological pathways in plants and fungi.

Table 3: Fungicidal Activity of Selected Benzoic Acid Derivatives

| Compound | Target Fungus | Activity Metric (EC50 in µg/mL) | Reference |

| 2-hydroxycycloalkylsulfonamide derivative 3C | Botrytis cinerea | 0.80 | nih.gov |

| 2-hydroxycycloalkylsulfonamide derivative 4C | Botrytis cinerea | 0.85 | nih.gov |

| N-phenylbenzamide derivative 4q | Botrytis cinerea | Inhibition rate of 98.5% at 50 µg/mL | semanticscholar.org |

| 2,5-dihydroxybenzoic acid (enhances fludioxonil) | Various | Potentiates activity of fludioxonil | nih.gov |

This table shows the fungicidal activity of related compounds to indicate the potential of this chemical class.

Development of Materials with Enhanced Thermal and Chemical Resistance

Fluoropolymers, as a class, are renowned for their exceptional resistance to a wide range of chemicals, including acids, bases, and organic solvents. membrane-solutions.comholscot.comportplastics.com This inertness is a direct consequence of the fluorine atoms shielding the carbon backbone of the polymer. membrane-solutions.com Therefore, polymers synthesized from this compound are anticipated to exhibit excellent chemical resistance, making them suitable for applications in harsh environments.

Table 4: General Chemical Resistance of Fluoropolymers

| Chemical Class | Resistance Level |

| Strong Acids | Excellent |

| Strong Bases | Excellent |

| Alcohols | Excellent |

| Aliphatic Hydrocarbons | Excellent |

| Aromatic Hydrocarbons | Good to Excellent |

| Halogenated Solvents | Good to Excellent |

| Ketones and Esters | Good to Excellent |

This table provides a general overview of the chemical resistance of fluoropolymers. Data is not specific to polymers derived from this compound.

Future Research Directions for 2 Hydroxy 4 Trifluoromethoxy Benzoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to advancing the study of 2-Hydroxy-4-trifluoromethoxy-benzoic acid. Future research should prioritize the exploration of novel synthetic methodologies that offer improvements in yield, selectivity, and scalability.

Key areas of investigation include:

Transition Metal-Catalyzed Reactions: The use of transition metal catalysts has proven effective for the fluorination of aromatic rings, often with high regioselectivity. numberanalytics.com Future work could focus on developing novel palladium, copper, or nickel-catalyzed cross-coupling reactions to introduce the trifluoromethoxy group onto the benzoic acid core under milder conditions.

Electrophilic and Nucleophilic Fluorination: Research into new fluorinating agents continues to provide more selective and reactive options. numberanalytics.com Exploring advanced electrophilic reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) for direct fluorination, or developing novel nucleophilic aromatic substitution (SNAr) strategies, could lead to more efficient syntheses. numberanalytics.com

Photocatalysis: As a green and powerful synthetic tool, visible-light photocatalysis offers a promising avenue for trifluoromethylation and related reactions. wechemglobal.com Investigating photocatalytic pathways could lead to the development of highly efficient and environmentally friendly methods for synthesizing the target molecule and its derivatives, avoiding the need for high temperatures or harsh reagents. wechemglobal.com

Computational Modeling: Employing computational tools, such as retrosynthesis prediction algorithms, can help identify and evaluate promising, yet undiscovered, synthetic pathways based on structural changes and reaction mechanisms. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal Catalysis | High regioselectivity, milder reaction conditions. | Development of novel Pd, Cu, or Ni-based catalyst systems. |

| Advanced Fluorination | Improved reactivity and selectivity. | Exploration of new electrophilic and nucleophilic fluorinating agents. |

| Photocatalysis | Environmentally friendly, mild conditions. | Design of suitable photocatalysts for trifluoromethoxylation. |

| Computational Prediction | In silico design of novel pathways. | Application of retrosynthesis models and prioritization algorithms. |

Advanced Mechanistic Studies of Biological Interactions

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. The presence of the trifluoromethoxy group can significantly alter properties like metabolic stability, lipophilicity, and binding affinity.

Future mechanistic studies should include:

Enzyme Inhibition Kinetics: Based on the known activities of other benzoic acid derivatives, this compound should be investigated as a potential inhibitor of various enzymes. sci-hub.senih.gov Detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) against specific targets, such as protein tyrosine phosphatases or carbonic anhydrases. sci-hub.se

Structural Biology: Co-crystallization of the compound with target proteins, followed by X-ray diffraction analysis, can provide atomic-level insights into its binding mode. This structural information is invaluable for understanding the specific interactions that drive its biological activity and for guiding the rational design of more potent derivatives.

Cellular Pathway Analysis: Research should aim to elucidate the downstream effects of the compound's interaction with its biological target. Techniques like Western blotting can be used to assess the phosphorylation status of key signaling proteins, as demonstrated in studies of similar compounds that modulate pathways like p-ERK.

Metabolic Profiling: The trifluoromethoxy group is known to enhance metabolic stability. numberanalytics.com Investigating the metabolic fate of this compound within biological systems is essential to understand its pharmacokinetics and identify any active metabolites.

Rational Design of New Derivatized Structures with Targeted Activities

Building on a solid mechanistic understanding, the rational design of new derivatives can optimize the compound's activity against specific biological targets. By systematically modifying the core structure of this compound, researchers can enhance its potency, selectivity, and drug-like properties.

Future directions in this area involve:

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a library of derivatives will be essential. Modifications could include altering the position of the hydroxyl and trifluoromethoxy groups, or introducing additional substituents to the aromatic ring to probe interactions with the target's binding site.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve properties. For example, the carboxylic acid could be replaced with a tetrazole or other acidic moieties to potentially improve oral bioavailability or alter binding interactions.

Computational Docking and Molecular Dynamics: In silico tools can be used to predict the binding affinity of designed derivatives for their target proteins. nih.gov These computational predictions can help prioritize the synthesis of compounds that are most likely to have improved activity, saving time and resources. nih.gov

Target-Specific Derivatization: Based on the identified biological targets, derivatives can be designed to maximize interactions. For instance, if the target is a specific enzyme like striatal-enriched protein tyrosine phosphatase (STEP), derivatives can be modeled on known inhibitors to enhance binding and selectivity. frontlinegenomics.comnih.gov

| Design Strategy | Objective | Example Modification |

| SAR Studies | Elucidate key structural features for activity. | Synthesize isomers with altered substituent positions. |

| Bioisosteric Replacement | Improve pharmacokinetic or pharmacodynamic properties. | Replace carboxylic acid with a tetrazole group. |

| Computational Modeling | Prioritize synthesis of potent derivatives. | Use molecular docking to predict binding energies. |

| Target-Specific Design | Enhance potency and selectivity for a known target. | Incorporate moieties known to bind to the target enzyme's active site. |

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery of biological activities and mechanisms of action, modern drug discovery platforms should be leveraged. Integrating high-throughput screening (HTS) with various "omics" technologies can provide a comprehensive, systems-level understanding of the compound's effects. nih.govbmglabtech.com

Future research should focus on:

High-Throughput Screening (HTS): Large libraries of compounds derived from this compound can be rapidly tested against a wide range of biological targets using automated HTS assays. bmglabtech.com This can quickly identify initial "hits" for various diseases and cellular processes. bmglabtech.com

Genomics and Transcriptomics: These technologies can identify which genes and signaling pathways are affected by the compound. biobide.com Microarray or RNA-seq analysis of cells treated with the compound can reveal changes in gene expression, providing clues about its mechanism of action and potential therapeutic applications. frontlinegenomics.com

Proteomics and Chemoproteomics: Proteomic approaches can identify the specific proteins that physically interact with the compound. nih.gov Chemoproteomics, in particular, uses chemical probes to directly identify protein targets, which can confirm predicted interactions and uncover novel ones. nih.gov

Metabolomics: This technology analyzes the full spectrum of small-molecule metabolites in a biological system. omicstutorials.com By examining how the metabolome changes in response to the compound, researchers can gain insights into its effects on cellular metabolism and identify potential biomarkers of its activity. nih.gov

Investigation into Sustainable Synthesis and Application Methodologies

As the environmental impact of chemical synthesis becomes an increasing concern, developing "green" chemistry approaches for this compound is a critical future direction. acs.org Research in this area will focus on creating sustainable processes from synthesis to application.

Key areas for investigation include:

Catalyst-Free Reactions: Developing synthetic methods that avoid the use of heavy metal catalysts is a core principle of green chemistry. rsc.org Research into catalyst-free C-H trifluoromethylation, for example, using readily available reagents in environmentally benign solvents like water, should be a priority. rsc.orgrsc.org

Recyclable Catalysts: For reactions where a catalyst is necessary, the development of recyclable systems, such as supported silver trifluoromethanesulfonate (B1224126) catalysts, can significantly reduce waste and cost. wechemglobal.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives, or even performing reactions in solvent-free conditions, is a key goal. wechemglobal.com

Energy Efficiency: Exploring synthetic routes that proceed under mild conditions, such as ambient temperature and pressure, can drastically reduce the energy consumption of the manufacturing process. wechemglobal.comwechemglobal.com This includes the further development of photocatalytic methods that utilize visible light as an energy source. wechemglobal.com

Lifecycle Analysis: A comprehensive evaluation of the environmental impact of the compound, from its synthesis to its ultimate fate in the environment, is needed. This aligns with the growing awareness of "forever chemicals" and the responsibility of chemists to design molecules with consideration for their entire lifecycle. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-4-trifluoromethoxy-benzoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves trifluoromethylation of hydroxybenzoic acid precursors using reagents like trifluoromethyl iodide or copper-mediated coupling. Protecting group strategies (e.g., methyl or benzyl ethers) are critical to prevent unwanted side reactions. For example, derivatives with pyridinyl or cyano groups may require Suzuki-Miyaura cross-coupling or nucleophilic substitution under anhydrous conditions . Purification via recrystallization or column chromatography ensures structural integrity, with purity validated by HPLC (>95%) .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. The compound has a Health Hazard rating of 2 (NFPA), indicating moderate toxicity .

- Disposal : Incinerate in a chemical incinerator with afterburner/scrubber systems. Do not pour into drains or soil. Follow EPA guidelines (40 CFR 261) for hazardous waste classification .

Q. What analytical techniques are suitable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Detects impurities at 0.1% threshold using C18 columns and UV detection (λ = 254 nm) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethoxy vs. methoxy groups). Compare spectra to NIST reference data for validation .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M-H]⁻ at m/z 235.03) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Assay Standardization : Validate cell-based assays using positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) and replicate under consistent conditions (pH, temperature) .

- Structural Confirmation : Re-synthesize disputed derivatives and verify purity (>99% by HPLC) to rule out batch variability .

- Meta-Analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers or methodological biases .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies without altering its core structure?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility while maintaining bioactivity .

- pH Adjustment : Dissolve in PBS (pH 7.4) or sodium bicarbonate buffer (pH 8.5) to exploit ionization of the carboxylic acid group (pKa ~2.5) .

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to improve membrane permeability, with in situ hydrolysis restoring activity .

Q. How should ecological risk assessments be conducted given the lack of ecotoxicity data for this compound?

- Methodological Answer :

- QSAR Modeling : Predict acute toxicity (LC₅₀ for fish) using tools like ECOSAR or TEST, based on structural analogs (e.g., 4-trifluoromethoxy phenols) .

- Read-Across Analysis : Extrapolate data from structurally similar compounds (e.g., 4-fluorobenzoic acid) with known biodegradation rates (t₁/₂ >60 days in soil) .

- Microcosm Studies : Evaluate biodegradation in simulated environments (OECD 307) using LC-MS to track metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.